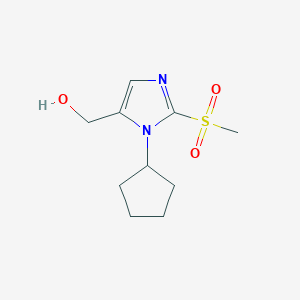
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is a chemical compound with a unique structure that includes a cyclopentyl group, a methanesulfonyl group, and an imidazole ring
准备方法
The synthesis of (1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol typically involves multiple steps. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the cyclopentyl group and the methanesulfonyl group. The final step involves the addition of the methanol group to the imidazole ring. Reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions and achieve high yields .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
化学反应分析
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation typically include the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methanesulfonyl group.
科学研究应用
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its interactions with various biological targets.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases. Its ability to interact with specific enzymes and receptors is of particular interest.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. These interactions can result in various biological effects, including antimicrobial and antifungal activities .
相似化合物的比较
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol can be compared with other similar compounds, such as:
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-4-yl)methanol: This compound has a similar structure but differs in the position of the methanol group on the imidazole ring. This difference can lead to variations in reactivity and biological activity.
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)ethanol: The presence of an ethanol group instead of a methanol group can affect the compound’s solubility and interactions with biological targets.
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)amine: The substitution of the methanol group with an amine group can result in different chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential for various applications.
属性
IUPAC Name |
(3-cyclopentyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-16(14,15)10-11-6-9(7-13)12(10)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFJDJFBVAUOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)
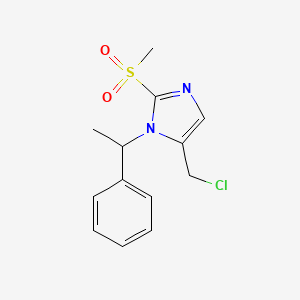
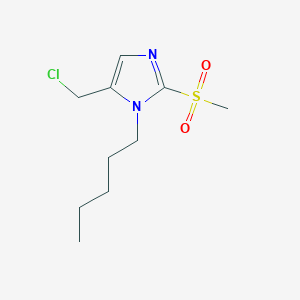
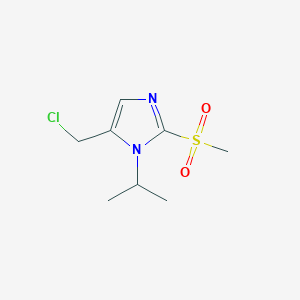
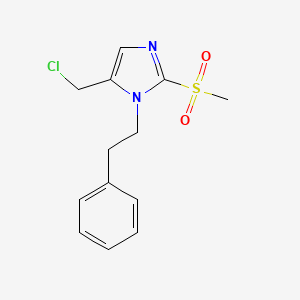

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)
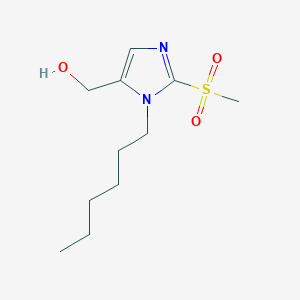
![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
